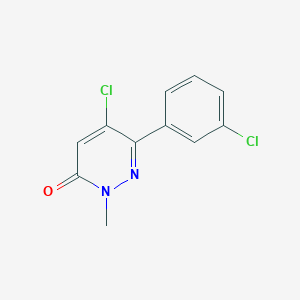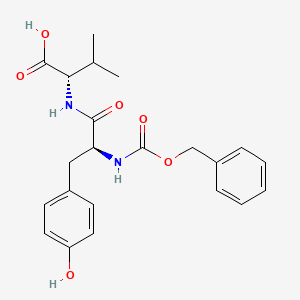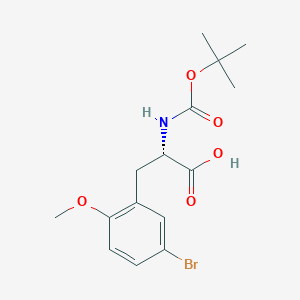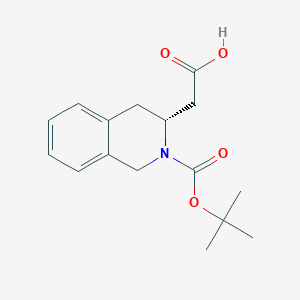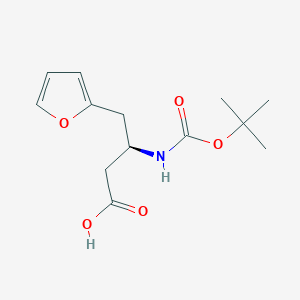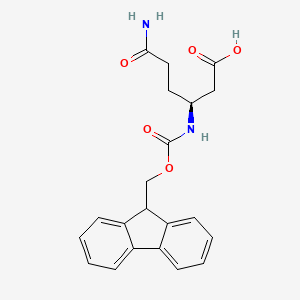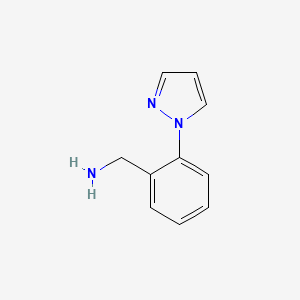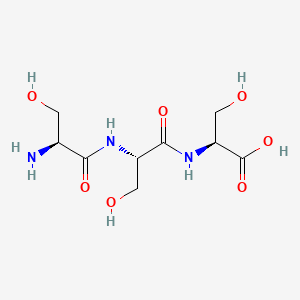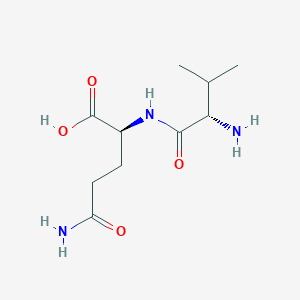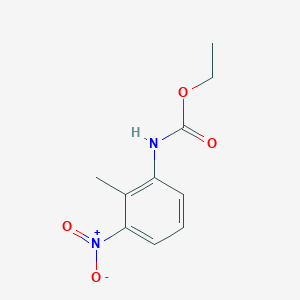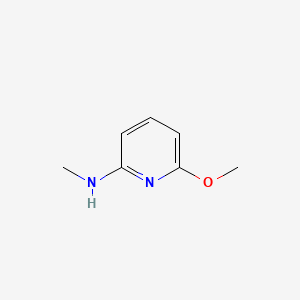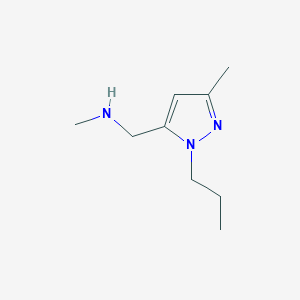
N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 956208-04-11. It has a molecular weight of 167.251 and its IUPAC name is N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves reactions between amines and other organic compounds.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H31. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as an amine, it could potentially participate in a variety of reactions, such as condensation, substitution, or redox reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature1. It has a purity of 95%1. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis : Research by Becerra, Cobo, and Castillo (2021) demonstrates the synthesis of a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the ambient-temperature synthesis methods applicable to similar compounds (Becerra, Cobo, & Castillo, 2021).
Structural Analysis : A study by Choi et al. (2015) on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands discusses the structural properties of such complexes, which can inform the applications of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine in coordination chemistry (Choi et al., 2015).
Biological Activities
Potential Anticonvulsant Agents : The work of Pandey and Srivastava (2011) on heterocyclic Schiff bases reveals insights into the anticonvulsant properties of similar compounds, indicating potential applications in medicinal chemistry (Pandey & Srivastava, 2011).
Antitumor and Antimicrobial Pharmacophore Sites : Titi et al. (2020) studied the synthesis and characterization of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This could suggest similar research applications for N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (Titi et al., 2020).
Applications in Materials Science
Corrosion Inhibition : A study by Chetouani et al. (2005) explores the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, which might indicate potential applications of similar pyrazole compounds in corrosion inhibition (Chetouani et al., 2005).
Organic Ligand Synthesis : The paper by Chen et al. (2020) on a domino fusion of an organic ligand dependent on metal-induced and oxygen insertion, unraveled by crystallography and mass spectrometry, suggests the potential of similar compounds in the development of complex ligands for materials science applications (Chen et al., 2020).
Safety And Hazards
The safety data sheet (SDS) for this compound can provide detailed information about its hazards, safe handling procedures, and emergency measures1. However, the specific SDS is not available in the current data.
Future Directions
The future directions for the use and study of this compound would depend on its properties and potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis.
Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
N-methyl-1-(5-methyl-2-propylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZETWSDLXGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429018 |
Source


|
| Record name | N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |
CAS RN |
956208-04-1 |
Source


|
| Record name | N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)
